molecular formula C22H26N4O2S B5559072 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B5559072
M. Wt: 410.5 g/mol
InChI Key: HCPMQSKYBHKIMM-FSJBWODESA-N
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Description

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a trimethylphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Ethyl Group: This step involves the alkylation of the triazole ring using ethyl halides in the presence of a base.

    Attachment of the Methoxy and Trimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy and trimethylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methoxyphenol: Shares the ethyl and methoxy groups but lacks the triazole ring.

    3-methoxy-4-hydroxybenzaldehyde: Contains the methoxy and phenyl groups but differs in the overall structure.

    2,4,6-trimethylphenol: Contains the trimethylphenyl group but lacks the triazole and other functional groups.

Uniqueness

The uniqueness of 3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione lies in its combination of functional groups and the triazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-6-21-24-25-22(29)26(21)23-12-17-7-8-19(20(11-17)27-5)28-13-18-15(3)9-14(2)10-16(18)4/h7-12H,6,13H2,1-5H3,(H,25,29)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMQSKYBHKIMM-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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